molecular formula C16H19N3O2S B2634734 N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)pivalamide CAS No. 69186-39-6

N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)pivalamide

Cat. No.: B2634734
CAS No.: 69186-39-6
M. Wt: 317.41
InChI Key: CSRQVNKTASCHKT-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)pivalamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)pivalamide typically involves the reaction of thiazole derivatives with appropriate reagents. One common method involves the condensation of 2-aminothiazole with phenylglyoxal to form the intermediate, which is then reacted with pivaloyl chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and precise control of reaction conditions ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents or nucleophiles such as amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)pivalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)pivalamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The phenylamino group may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share structural similarities.

    Phenylamino derivatives: Compounds such as aniline derivatives have similar functional groups.

Uniqueness

N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)pivalamide is unique due to the combination of the thiazole ring and the phenylamino group, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

N-[4-(2-anilino-2-oxoethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-16(2,3)14(21)19-15-18-12(10-22-15)9-13(20)17-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRQVNKTASCHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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